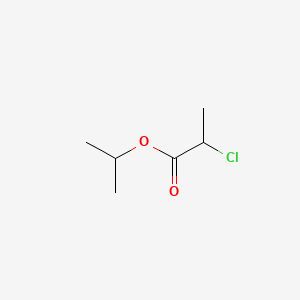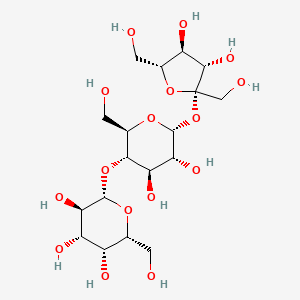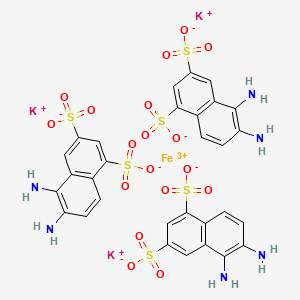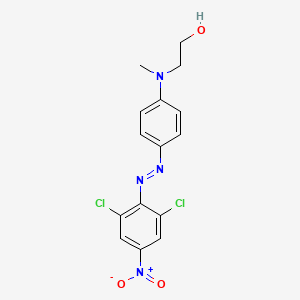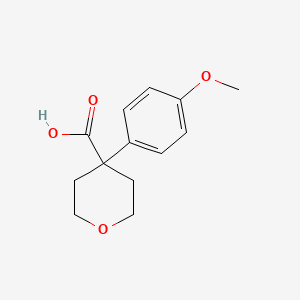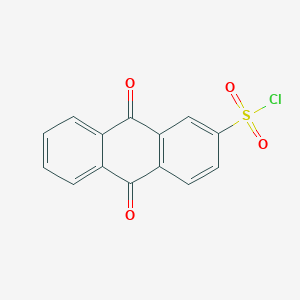
Belladonnine
Descripción general
Descripción
Belladonna, also known as Atropa belladonna, is a perennial herbaceous plant native to Europe, North Africa, and Western Asia. It has a long history of use in traditional medicine and is still used today for its medicinal properties. The plant contains several alkaloids, including atropine, hyoscyamine, and scopolamine, which are known to have a variety of physiological and biochemical effects.
Aplicaciones Científicas De Investigación
1. Analysis and Identification in Pharmaceutical Preparations
Belladonnine, along with other tropane alkaloids, has been characterized in Atropa belladonna L. leaf extracts. Advanced techniques such as capillary electrophoresis‐electrospray ionization‐time of flight‐mass spectrometry (CE‐ESI‐TOF‐MS) and capillary electrophoresis‐electrospray ionization‐ion trap‐mass spectrometry (CE‐ESI‐IT‐MS) are developed for the rapid and accurate analysis of these compounds in pharmaceutical preparations. This facilitates quality control and standardization in pharmaceutical applications involving this compound (Arráez-Román et al., 2008).
2. Wound Healing Properties
Research has shown that Atropa belladonna, containing this compound, positively affects aseptic surgical skin wound healing. A study involving Sprague-Dawley rats demonstrated that A. belladonna extract improved wound tensile strength significantly, suggesting its potential in enhancing skin wound recovery (Toporcer et al., 2017).
3. Pharmacotherapeutic Potential
Belladonna, comprising this compound, has diverse pharmacotherapeutic properties. Despite its associated toxicity, its effectiveness in treating conditions like acute encephalitis syndrome, urethral stent pain, myocardial ischemia injury, airway obstructions in infants, irritable bowel syndrome, and throbbing headache has been highlighted in a systematic review. The review emphasizes the need for a better understanding of dosage and toxicity to maximize its therapeutic efficacy (Maurya et al., 2020).
4. Influence on Viral Load in Encephalitis
Belladonna 200C, a preparation used in homeopathy, was observed to reduce the severity of Japanese Encephalitis in a chick embryo model. The study indicates that Belladonna 200C could diminish viral loads in brain tissue, offering potential insights into its use in viral encephalitis management (Chakraborty et al., 2018).
5. Bioprospecting and Biodiversity Value
Belladonna, containing this compound, is recognized in bioprospecting for its significant value in biodiversity. The process of deriving useful products from bio-resources like belladonna underlines the potential of these resources in developing new therapeutic agents and emphasizes the importance of sustainable and mutually beneficial collaborations in this field (Sawarkar et al., 2019).
Mecanismo De Acción
Target of Action
Belladonnine is a tropane alkaloid found in the belladonna plant . The primary targets of this compound are the muscarinic receptors . These receptors play a crucial role in the central nervous system and the parasympathetic nervous system .
Mode of Action
This compound acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine, a neurotransmitter, to these receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors . This interaction results in a range of physiological changes.
Biochemical Pathways
The antagonistic action of this compound on muscarinic receptors affects various biochemical pathways. It leads to the inhibition of secretions such as dry mouth, tachycardia , pupillary dilation and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of secretions , leading to dry mouth, increased heart rate (tachycardia), dilation of pupils and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .
Action Environment
The concentration of this compound and its effects can vary due to environmental factors such as geographical area, harvesting season, soil type, and climatic conditions . These factors can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965277 | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510-25-8 | |
| Record name | Belladonnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is belladonnine and how is it formed?
A1: this compound is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []
Q2: Are there analytical methods to detect this compound in the presence of other alkaloids?
A2: Yes, several analytical techniques have been employed to detect and quantify this compound, even in the presence of other alkaloids.
- Spectrophotometry: This method has been used to determine apoatropine and this compound levels in atropine samples. []
- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including this compound, in complex mixtures like Atropa belladonna leaf extracts. []
Q3: Has the structure of this compound been elucidated?
A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of this compound, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of this compound has been achieved to a significant extent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




